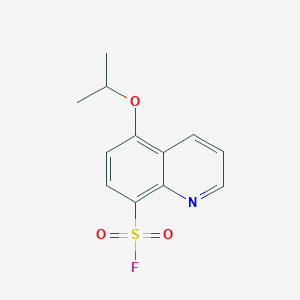![molecular formula C10H13F3N2O2 B7450677 N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide, also known as TFP, is a chemical compound that has been of great interest in scientific research due to its unique properties. TFP is a synthetic compound that is used in various laboratory experiments to study its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is not fully understood, but it is believed to involve the interaction of this compound with the ion channel protein. This compound is thought to bind to a specific site on the ion channel protein, causing a conformational change that alters the activity of the channel. This modulation of ion channel activity can lead to changes in cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its effects on ion channels, this compound has been shown to modulate the activity of enzymes, such as phospholipase C and protein kinase C. This compound has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine. These effects on biochemical and physiological processes make this compound a valuable tool for studying the underlying mechanisms of various diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide in laboratory experiments is its specificity for ion channels. This compound has been shown to have a high affinity for certain types of ion channels, making it a valuable tool for studying their activity. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to interact with other proteins besides ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide. One area of interest is the development of new compounds based on the structure of this compound that have improved specificity and potency for ion channels. Another area of interest is the study of this compound in animal models of disease, such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Méthodes De Synthèse
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is synthesized using a multistep process that involves the reaction of cyclopropylamine with ethyl acrylate, followed by the addition of trifluoromethyl ketone. The resulting product is then purified using column chromatography to yield this compound. This synthesis method has been optimized to obtain high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been used extensively in scientific research to study its effects on various biological processes. One of the main applications of this compound is in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has been shown to modulate the activity of several types of ion channels, including voltage-gated potassium channels, calcium-activated potassium channels, and transient receptor potential channels.
Propriétés
IUPAC Name |
3-(prop-2-enoylamino)-N-[1-(trifluoromethyl)cyclopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-7(16)14-6-3-8(17)15-9(4-5-9)10(11,12)13/h2H,1,3-6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYYGPXUSOZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-hydroxy-2-(hydroxymethyl)-2-methyl-N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7450599.png)
![tert-butyl 3-{[2-(N-methylprop-2-enamido)acetamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B7450605.png)

![Tert-butyl 3-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B7450616.png)
![3-[[1-(4-Fluoro-2-methylphenyl)pyrazol-3-yl]amino]pyrrolidin-2-one](/img/structure/B7450624.png)
![Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7450640.png)
![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)

![4-(4-methyl-6-oxo-1H-pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7450712.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)

![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
